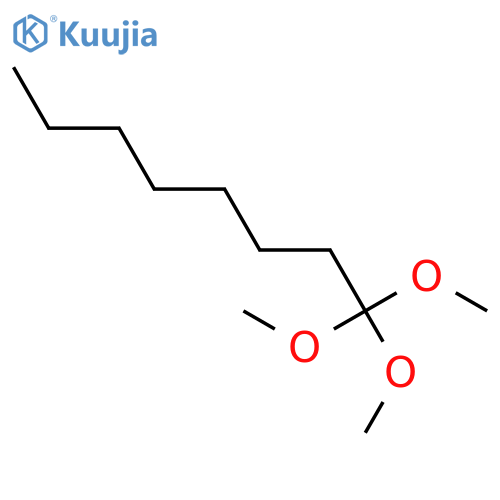Cas no 161838-87-5 (1,1,1-Trimethoxyoctane)

1,1,1-Trimethoxyoctane structure
商品名:1,1,1-Trimethoxyoctane
1,1,1-Trimethoxyoctane 化学的及び物理的性質
名前と識別子
-
- 1,1,1-Trimethoxyoctane
- 1,1,1-Trimethoxyocta
- 1,1,1- trimethoxy ocatane
- 161838-87-5
- DB-259019
- 1,1,1-Trimethoxy-n-octane
- SAEZBIIRXDZCAB-UHFFFAOYSA-N
- SCHEMBL11253869
- trimethyl orthooctanoate
- EX-A8306
-
- インチ: InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3
- InChIKey: SAEZBIIRXDZCAB-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC(OC)(OC)OC
計算された属性
- せいみつぶんしりょう: 204.17254462g/mol
- どういたいしつりょう: 204.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 9
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 27.7Ų
1,1,1-Trimethoxyoctane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T795725-1000mg |
1,1,1-Trimethoxyoctane |
161838-87-5 | 1g |
$1286.00 | 2023-05-17 | ||
| TRC | T795725-100mg |
1,1,1-Trimethoxyoctane |
161838-87-5 | 100mg |
$ 161.00 | 2023-09-05 | ||
| TRC | T795725-1g |
1,1,1-Trimethoxyoctane |
161838-87-5 | 1g |
$ 1288.00 | 2023-09-05 | ||
| TRC | T795725-500mg |
1,1,1-Trimethoxyoctane |
161838-87-5 | 500mg |
$ 666.00 | 2023-09-05 |
1,1,1-Trimethoxyoctane 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
161838-87-5 (1,1,1-Trimethoxyoctane) 関連製品
- 43083-12-1(1,1,1-Trimethoxybutane)
- 13820-09-2(Trimethyl orthovalerate)
- 62007-51-6(Pentane,1,1,1-tributoxy-)
- 919-29-9(1,1,1-Triethoxy-pentane)
- 61549-49-3(9-Decenenitrile)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量